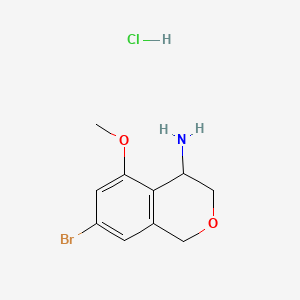
7-bromo-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 5th position, and an amine group at the 4th position of the benzopyran ring system. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Bromination: Introduction of a bromine atom at the 7th position of the benzopyran ring using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Methoxylation: Introduction of a methoxy group at the 5th position using methanol and a strong acid catalyst such as sulfuric acid.
Amination: Introduction of an amine group at the 4th position through a nucleophilic substitution reaction using ammonia or an amine derivative.
Formation of Hydrochloride Salt: Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-bromo-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups using nucleophiles like thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Oxidation: Formation of 7-hydroxy-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine.
Reduction: Formation of 5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-bromo-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 7-bromo-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or ion channels, leading to alterations in cellular signaling and function. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-bromo-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine: The free base form without the hydrochloride salt.
7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine: Lacks the methoxy group at the 5th position.
5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine: Lacks the bromine atom at the 7th position.
Uniqueness
7-bromo-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride is unique due to the combination of its bromine, methoxy, and amine functional groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Eigenschaften
Molekularformel |
C10H13BrClNO2 |
|---|---|
Molekulargewicht |
294.57 g/mol |
IUPAC-Name |
7-bromo-5-methoxy-3,4-dihydro-1H-isochromen-4-amine;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-13-9-3-7(11)2-6-4-14-5-8(12)10(6)9;/h2-3,8H,4-5,12H2,1H3;1H |
InChI-Schlüssel |
SUXKTFDWQJPRGN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1C(COC2)N)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


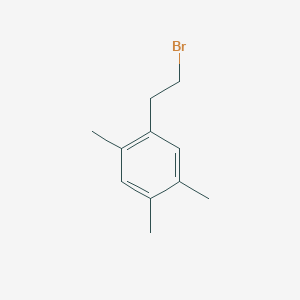
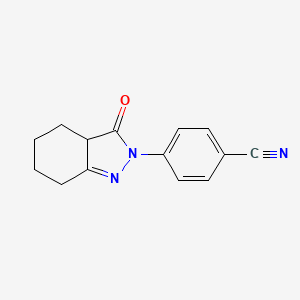
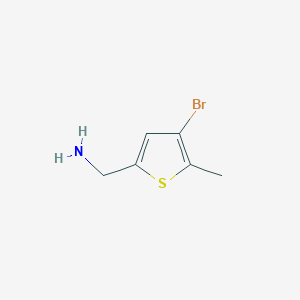
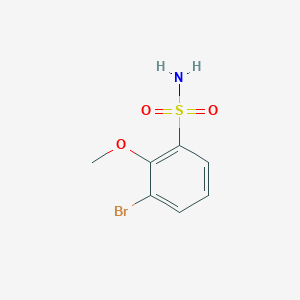
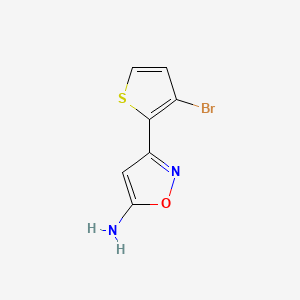
![(2-Amino-5-azaspiro[3.5]nonan-5-yl)-(2-chloro-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanone;hydrochloride](/img/structure/B13549252.png)
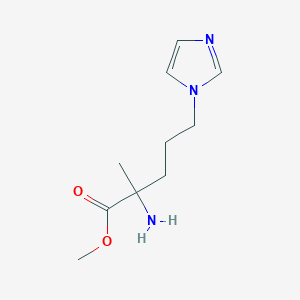
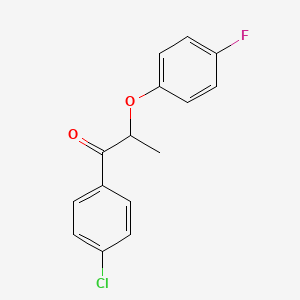

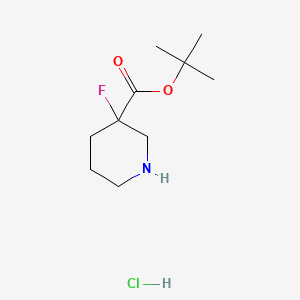
![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13549287.png)
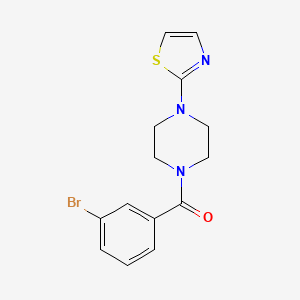

![Methyl 2-[(4-cyanophenyl)amino]propanoate](/img/structure/B13549305.png)
